molecular formula C22H26N6 B4655421 2-(4-{2-METHYL-3-PHENYL-5-PROPYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PIPERAZIN-1-YL)ACETONITRILE

2-(4-{2-METHYL-3-PHENYL-5-PROPYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PIPERAZIN-1-YL)ACETONITRILE

Cat. No.: B4655421
M. Wt: 374.5 g/mol
InChI Key: SRGSJLSXTMIVOW-UHFFFAOYSA-N
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Description

2-(4-{2-METHYL-3-PHENYL-5-PROPYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PIPERAZIN-1-YL)ACETONITRILE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{2-METHYL-3-PHENYL-5-PROPYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PIPERAZIN-1-YL)ACETONITRILE typically involves multiple steps, starting from readily available starting materials One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrimidine core

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-{2-METHYL-3-PHENYL-5-PROPYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PIPERAZIN-1-YL)ACETONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(4-{2-METHYL-3-PHENYL-5-PROPYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PIPERAZIN-1-YL)ACETONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{2-METHYL-3-PHENYL-5-PROPYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PIPERAZIN-1-YL)ACETONITRILE stands out due to its unique structural features, such as the presence of both pyrazolo[1,5-a]pyrimidine and piperazine moieties

Properties

IUPAC Name

2-[4-(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6/c1-3-7-19-16-20(27-14-12-26(11-10-23)13-15-27)28-22(24-19)21(17(2)25-28)18-8-5-4-6-9-18/h4-6,8-9,16H,3,7,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGSJLSXTMIVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC#N)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-{2-METHYL-3-PHENYL-5-PROPYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PIPERAZIN-1-YL)ACETONITRILE
Reactant of Route 2
2-(4-{2-METHYL-3-PHENYL-5-PROPYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PIPERAZIN-1-YL)ACETONITRILE
Reactant of Route 3
Reactant of Route 3
2-(4-{2-METHYL-3-PHENYL-5-PROPYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PIPERAZIN-1-YL)ACETONITRILE
Reactant of Route 4
2-(4-{2-METHYL-3-PHENYL-5-PROPYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PIPERAZIN-1-YL)ACETONITRILE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(4-{2-METHYL-3-PHENYL-5-PROPYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PIPERAZIN-1-YL)ACETONITRILE
Reactant of Route 6
Reactant of Route 6
2-(4-{2-METHYL-3-PHENYL-5-PROPYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PIPERAZIN-1-YL)ACETONITRILE

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